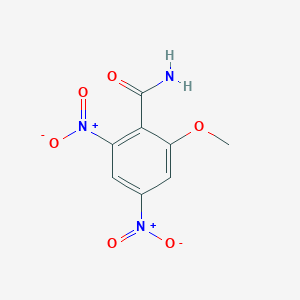

2-methoxy-4,6-dinitrobenzamide

Description

2-Methoxy-4,6-dinitrobenzamide is a nitro-substituted aromatic compound characterized by a benzamide backbone with methoxy (-OCH₃) and nitro (-NO₂) groups at the 2-, 4-, and 6-positions, respectively. Its molecular formula is C₈H₇N₃O₆, with an average molecular weight of 241.16 g/mol.

Properties

IUPAC Name |

2-methoxy-4,6-dinitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O6/c1-17-6-3-4(10(13)14)2-5(11(15)16)7(6)8(9)12/h2-3H,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMOEFQZCCUBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,6-dinitrobenzamide typically involves nitration reactions followed by amide formation. One common method includes the nitration of 2-methoxyaniline to form 2-methoxy-4,6-dinitroaniline, which is then converted to 2-methoxy-4,6-dinitrobenzamide through an amide formation reaction .

Industrial Production Methods

Industrial production of 2-methoxy-4,6-dinitrobenzamide may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The subsequent amide formation can be achieved using acylating agents such as acetic anhydride or acetyl chloride under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2-methoxy-4,6-dinitroquinone.

Reduction: Formation of 2-methoxy-4,6-diaminobenzamide.

Substitution: Formation of halogenated derivatives such as 2-methoxy-4,6-dinitrobromobenzamide.

Scientific Research Applications

2-Methoxy-4,6-dinitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4,6-dinitrobenzamide involves its interaction with specific molecular targets. For instance, the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The nitro groups play a crucial role in its biological activity, as their reduction generates species that can damage cellular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Hydroxy-4,6-dinitrobenzamide

- Structure : Replaces the 2-methoxy group with a hydroxyl (-OH).

- Molecular Formula : C₇H₅N₃O₆ (MW: 227.13 g/mol).

- Key Differences :

- The hydroxyl group increases acidity (pKa ~8–10) compared to the methoxy derivative, enhancing solubility in basic aqueous solutions.

- Reduced steric hindrance may improve reactivity in nucleophilic substitution reactions.

- Applications: Potential use in coordination chemistry or as a chelating agent due to the hydroxyl group’s metal-binding capacity .

2-Amino-4,6-dimethoxybenzamide

- Structure: Substitutes nitro groups at positions 4 and 6 with methoxy and adds an amino (-NH₂) group at position 2.

- Molecular Formula : C₉H₁₂N₂O₃ (MW: 196.20 g/mol).

- Reduced electron-withdrawing effects compared to nitro groups may lower stability under oxidative conditions.

- Applications : Intermediate in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents .

Substituent Position and Electronic Effects

4,5-Dimethoxy-2-nitrobenzamide

- Structure : Nitro and methoxy groups at positions 2, 4, and 5 (vs. 2, 4, 6 in the target compound).

- Key Differences :

- Altered substitution pattern modifies electronic distribution, reducing resonance stabilization between nitro groups.

- May exhibit distinct regioselectivity in electrophilic aromatic substitution reactions.

- Applications : Positional isomerism could influence binding affinity in enzyme inhibition studies .

N-[(1'-Allyl-2'-pyrrolidinyl)methyl]-2-methoxy-4,5-azimidobenzamide

- Structure : Incorporates an azimido (-N=N-) group and a pyrrolidinyl-allyl side chain.

- The bulky allyl-pyrrolidinyl moiety improves lipophilicity, favoring blood-brain barrier penetration.

- Applications : Designed for gastrointestinal therapeutics, highlighting the role of nitro groups as precursors for amine synthesis .

Solubility and Stability

- 2-Methoxy-4,6-dinitrobenzamide : Nitro groups reduce aqueous solubility but enhance thermal stability. Likely soluble in polar aprotic solvents (e.g., DMSO).

- 2-Methoxy-4,6-bis(ethylamino)-s-triazine: Ethylamino groups increase solubility in organic solvents and water (logP ~1.5 vs. ~2.8 for the nitro analog) .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.